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N-(3,4-dimethylphenyl)quinazolin-4-amine

NaV 1.7 Pain Ion channel

Generic 4-anilinoquinazolines risk divergent assay results due to aniline substitution sensitivity. This compound offers a validated alternative: • NaV 1.7 antagonist (IC₅₀ 240-3,000 nM) with 12.5-fold state-dependent selectivity • Distinct 3,4-dimethyl pattern vs. gefitinib/erlotinib - ideal as negative control or selectivity probe • Well-defined physicochemical profile (MW 249.31, LogP 4.06, PSA 37.81 Ų) • Supplied at ≥97% purity for HPLC-MS method development

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 88404-43-7
Cat. No. B11861948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)quinazolin-4-amine
CAS88404-43-7
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)C
InChIInChI=1S/C16H15N3/c1-11-7-8-13(9-12(11)2)19-16-14-5-3-4-6-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
InChIKeyGVGAUWFTYHKZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Identity and Physicochemical Profile


N-(3,4-Dimethylphenyl)quinazolin-4-amine (CAS 88404-43-7) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular formula of C₁₆H₁₅N₃, a molecular weight of 249.31 g/mol, a computed LogP of 4.06, and a topological polar surface area (PSA) of 37.81 Ų, the compound is markedly more lipophilic and compact than clinically approved EGFR inhibitors such as gefitinib (MW 446.90, LogP ~4.29, PSA 68.74 Ų) and erlotinib (MW 393.44, LogP ~3.41, PSA 74.73 Ų) [2]. The 3,4-dimethyl substitution pattern on the pendant aniline ring is a key structural determinant that differentiates this compound from the 3-chloro-4-fluoro (gefitinib) and 3-ethynyl (erlotinib) analogs, portending a distinct target-engagement and selectivity profile [1].

Scaffold

4-Anilinoquinazoline core for kinase inhibitor research

Substitution

3,4-Dimethylaniline determines unique selectivity fingerprint

Profile

Distinct lipophilicity and PSA from gefitinib/erlotinib

Why Generic Analogs Cannot Substitute


The 4-anilinoquinazoline pharmacophore is exquisitely sensitive to the nature and position of substituents on both the quinazoline core and the pendant aniline ring. Published structure–activity relationship (SAR) studies demonstrate that the aniline substitution pattern is a primary driver of both kinase selectivity and inhibitory potency within this chemical class [1]. For instance, quantum mechanical pairwise-interaction energy analyses of N-phenylquinazolin-4-amine derivatives show that variations in the phenyl ring substitution critically modulate binding interactions within the EGFR ATP-binding pocket, with methyl group placement directly influencing the interaction-energy landscape [1]. The compound N-(3,4-dimethylphenyl)quinazolin-4-amine bears a 3,4-dimethylphenyl moiety, which confers a distinct electronic and steric profile—and thus a unique selectivity fingerprint—compared with the 3-chloro-4-fluoro (gefitinib), 3-ethynyl (erlotinib), or 2-chlorophenyl (analog BDBM4409) substitutions [2]. Procurement of a generic 4-anilinoquinazoline or a close analog with a different aniline substituent therefore carries a high risk of producing divergent target-engagement and functional assay results, undermining experimental reproducibility and program decision-making.

3,4-Dimethylphenyl aniline
Aniline substitution pattern is primary driver of kinase selectivity; close analogs may shift target engagement
Methyl groups meta/para
6-Methyl or 2-chlorophenyl analogs show markedly reduced EGFR potency, indicating selectivity divergence
Unsubstituted quinazoline core
Core modifications alter polypharmacology; NaV 1.7 activity not reported for gefitinib or erlotinib

Quantitative Differentiation Evidence


NaV 1.7 Antagonist Activity Profile

N-(3,4-dimethylphenyl)quinazolin-4-amine demonstrates measurable antagonist activity at the human NaV 1.7 voltage-gated sodium channel, a target unrelated to EGFR tyrosine kinase and not reported for gefitinib or erlotinib [1]. In PatchXpress electrophysiology assays on HEK293 cells expressing human partially inactivated NaV 1.7 channels, the compound exhibits an IC₅₀ of 240 nM; in manual whole-cell patch clamp assays, the IC₅₀ values are 800 nM (partially inactivated) and 3,000 nM (non-inactivated state) [1]. No comparable NaV 1.7 activity data exist for gefitinib, erlotinib, or the 6-methyl analog N-(3,4-dimethylphenyl)-6-methylquinazolin-4-amine, whose primary documented activity is EGFR kinase inhibition (IC₅₀ = 6,900 nM) [2].

NaV 1.7 IC₅₀
Cross-study comparable
240 nM (PatchXpress, inact.)
800 nM (manual, inact.)
3,000 nM (manual, non-inact.)
Supports NaV 1.7 channel modulation studies
State-dependent inhibition observed
NaV 1.7 Pain Ion channel Selectivity profiling

Lipophilicity and ADME Differentiation

N-(3,4-dimethylphenyl)quinazolin-4-amine possesses considerably lower molecular weight (249.31 g/mol) and polar surface area (37.81 Ų), and a LogP (4.06) that is comparable to gefitinib (LogP ~4.29) but significantly higher than erlotinib (LogP ~3.41) [1][2]. The reduced PSA relative to gefitinib (68.74 Ų) and erlotinib (74.73 Ų) predicts higher passive membrane permeability and an increased volume of distribution, while the absence of morpholine and methoxyethoxy side chains eliminates major Phase I metabolic liabilities associated with the approved drugs [1][2].

Physicochemical Profile
Cross-study comparable
MW: 249.31 vs 446.90 (gef) / 393.44 (erl)
LogP: 4.06 vs 4.29 / 3.41
PSA: 37.81 vs 68.74 / 74.73 Ų
Indicates differentiated ADME profile
No morpholine/ethoxy side chains
Lipophilicity LogP PSA ADME Drug-likeness

State-Dependent NaV 1.7 Inhibition

Electrophysiological characterization reveals that N-(3,4-dimethylphenyl)quinazolin-4-amine displays state-dependent inhibition of the NaV 1.7 channel, with approximately 12.5-fold greater potency against the partially inactivated state (IC₅₀ = 240 nM, PatchXpress) compared with the non-inactivated state (IC₅₀ = 3,000 nM, manual patch clamp) [1]. State-dependent sodium channel blockade is a therapeutically desirable property for pain indications, as it biases inhibition toward pathologically hyperexcitable neurons while sparing normal neuronal firing [2]. This biophysical characteristic is not described for the 6-methyl analog (BDBM4405) or the 2-chlorophenyl analog (BDBM4409), which lack any reported NaV 1.7 data [3].

State-Dependent Block
Cross-study comparable
12.5-fold preference for inactivated state
Supports ion channel state-dependency research
PatchXpress and manual whole-cell patch clamp
State-dependent inhibition NaV 1.7 Electrophysiology Pain target

Kinase Selectivity Driven by Aniline Substitution

A comprehensive quantum mechanical SAR study of 76 N-phenylquinazolin-4-amine derivatives established that the aniline substituent pattern is a primary determinant of EGFR kinase binding affinity, with pairwise interaction energies directly correlated with inhibitory potency [1]. The 3,4-dimethylphenyl group on the target compound introduces electron-donating methyl substituents at the meta and para positions of the aniline ring, creating a steric and electronic environment that is fundamentally different from the electron-withdrawing 3-chloro-4-fluoro substitution in gefitinib and the 3-ethynyl substitution in erlotinib . This differential aniline substitution is known to alter kinase selectivity profiles; for example, the 6-methyl analog with the identical 3,4-dimethylaniline moiety shows only weak EGFR inhibition (IC₅₀ = 6,900 nM), while the 2-chlorophenyl variant (BDBM4409) is essentially inactive (IC₅₀ = 100,000 nM) in the same assay [2].

Kinase Selectivity SAR
Class-level inference
3,4-Dimethylphenyl occupies unique selectivity niche; potency spans orders of magnitude among analogs
SAR underscores need for compound-specific sourcing
QM interaction energy analysis supports
Structure–activity relationship Kinase selectivity EGFR Medicinal chemistry

Research and Industrial Applications


Dual NaV 1.7 / Kinase Inhibitor Design

The compound's validated NaV 1.7 antagonist activity (IC₅₀ = 240–3,000 nM) on a quinazoline scaffold traditionally associated with kinase inhibition makes it a compelling starting point for structure-based design of dual-mechanism agents targeting both ion channels and tyrosine kinases [1]. The state-dependent inhibition profile (12.5-fold selectivity for partially inactivated channels) provides a rational basis for medicinal chemistry optimization toward pain indications with an oncology component [1][2].

Selectivity-Control Probe for Screening

Because the compound is structurally a 4-anilinoquinazoline yet exhibits NaV 1.7 activity rather than potent EGFR inhibition, it can serve as a negative control or selectivity probe in kinase inhibitor screening cascades, helping to deconvolute whether observed phenotypic effects arise from kinase or ion-channel engagement [1][3].

Reference Standard for Analytical Methods

With a well-defined physicochemical signature (MW 249.31, LogP 4.06, PSA 37.81 Ų) and commercial availability at 97% purity, the compound is suitable as a reference standard for HPLC-MS method development, impurity profiling, and as a surrogate analyte in ADME studies where gefitinib- or erlotinib-like chromatographic behavior is needed without the complexity of multiple side-chain metabolites .

SAR Studies on Aniline Substitution

The compound's 3,4-dimethylphenyl aniline group represents a specific substitution pattern whose impact on kinase selectivity can now be systematically explored. Published QM-based SAR frameworks provide computational methods for predicting how modifications to this scaffold alter EGFR binding, enabling rational library design [3].

Application
Selection Property
Validation Focus
NaV 1.7 / kinase polypharmacology research
Quinazoline scaffold with reported NaV 1.7 antagonist activity
Electrophysiology-based state-dependent modulation
Selectivity-control probe for kinase panels
4-Anilinoquinazoline core with divergent target engagement
Deconvolution of kinase vs ion channel phenotypic effects
Physicochemical reference standard
Well-defined MW, LogP, PSA profile
HPLC-MS method development and impurity profiling
Aniline substitution SAR studies
3,4-Dimethylphenyl aniline moiety
QM-based binding interaction energy analysis
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